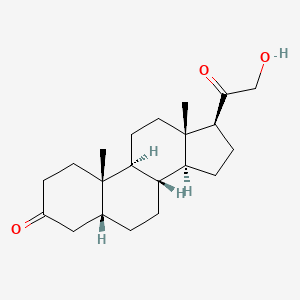
Hydroxydione
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
L'hydroxydione subit plusieurs types de réactions chimiques, notamment:
Oxydation: L'this compound peut être oxydée pour former divers dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent convertir l'this compound en ses formes réduites, souvent en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: L'this compound peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former des esters ou des éthers.
4. Applications de la Recherche Scientifique
L'this compound a été étudiée pour ses diverses applications dans la recherche scientifique:
Chimie: Il sert de composé modèle pour étudier la chimie des stéroïdes et les effets des modifications structurales sur l'activité biologique.
Biologie: Les propriétés neuroactives de l'this compound en font un sujet d'intérêt en neurobiologie et dans l'étude des interactions des stéroïdes avec les récepteurs neuronaux.
Médecine: Bien qu'elle ne soit plus utilisée en clinique, les propriétés anesthésiques de l'this compound ont été étudiées pour comprendre les mécanismes de l'anesthésie à base de stéroïdes.
5. Mécanisme d'Action
L'this compound exerce ses effets en modulant l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Elle agit comme un modulateur allostérique positif des récepteurs GABA, renforçant les effets inhibiteurs du GABA et conduisant à la sédation et à l'anesthésie. Les cibles moléculaires comprennent des sous-unités spécifiques du complexe récepteur GABA, et les voies impliquées sont principalement liées à la modulation de la transmission synaptique .
Applications De Recherche Scientifique
Hydroxydione has been studied for its various applications in scientific research:
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: this compound’s neuroactive properties make it a subject of interest in neurobiology and the study of steroid interactions with neural receptors.
Medicine: Although no longer used clinically, this compound’s anesthetic properties have been studied to understand the mechanisms of steroid-based anesthesia.
Mécanisme D'action
Hydroxydione exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia. The molecular targets include specific subunits of the GABA receptor complex, and the pathways involved are primarily related to the modulation of synaptic transmission .
Comparaison Avec Des Composés Similaires
L'hydroxydione est unique parmi les stéroïdes neuroactifs en raison de son motif d'hydroxylation spécifique et de son utilisation historique comme anesthésique. Les composés similaires comprennent:
- Alfadolone
- Alfaxolone
- Dihydrodeoxycorticosterone
- Ganaxolone
- Minaxolone
- Prégnanolone
- Renanolone Ces composés présentent des similitudes structurales avec l'this compound, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs propriétés pharmacologiques .
L'unicité de l'this compound réside dans son hydroxylation spécifique à la 21e position et dans son importance historique en tant que premier anesthésique stéroïdien neuroactif utilisé en clinique .
Méthodes De Préparation
L'hydroxydione peut être synthétisée par différentes voies chimiques. Une méthode courante implique l'hydroxylation de dérivés de la prégnane. Les conditions réactionnelles comprennent généralement l'utilisation d'oxydants forts et de catalyseurs spécifiques pour obtenir l'hydroxylation désirée à la 21e position du squelette stéroïdien . Les méthodes de production industrielle peuvent impliquer des processus plus efficaces et évolutifs, mais les méthodes industrielles détaillées ne sont pas facilement disponibles dans le domaine public.
Propriétés
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYDUPOCUYHQL-VEVMSBRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027269 | |
| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-01-5 | |
| Record name | Hydroxydione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxydione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxydione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08956 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC86000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Hydroxy-5beta-pregnan-3,20-dion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VFN88375 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5beta-dihydrodeoxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)
